![molecular formula C5H6BrF3O2 B1268214 2-Bromo-3,3,3-trifluoropropyl acetate CAS No. 383-68-6](/img/structure/B1268214.png)
2-Bromo-3,3,3-trifluoropropyl acetate
Overview
Description
Synthesis Analysis
This compound can be synthesized from 3,3,3-trifluoropropene. A study by Ramachandran and Padiya (2007) demonstrates that bromination of 3,3,3-trifluoropropene, followed by treatment with acetic acid, produces 2-bromo-3,3,3-trifluoropropyl acetate in quantitative yield. This process is significant for producing 3,3,3-trifluoropropene oxide (TFPO) in a yield of 63% after further acid hydrolysis and cyclization with alkali (Ramachandran & Padiya, 2007).
Molecular Structure Analysis
The molecular structure of 2-bromo-3,3,3-trifluoropropyl acetate has been inferred from its synthesis and reactivity. However, specific studies detailing its molecular structure were not found in the current search.
Chemical Reactions and Properties
Several studies have explored the chemical reactions and properties of this compound. For example, Zeng et al. (2022) used 2-bromo-3,3,3-trifluoropropene in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng, Li, Chen, & Zhou, 2022). Additionally, the compound has been used in the synthesis of 1,1-difluoroallenes as reported by Yokota et al. (2009) (Yokota, Fuchibe, Ueda, Mayumi, & Ichikawa, 2009).
Scientific Research Applications
Synthesis of Trifluoropropene Oxide
2-Bromo-3,3,3-trifluoropropyl acetate is used in the synthesis of 3,3,3-trifluoropropene oxide (TFPO). It is obtained through the bromination of 3,3,3-trifluoropropene, followed by treatment with acetic acid, yielding the acetate in quantitative yield. This is then hydrolyzed and cyclized to afford TFPO in significant yields (Ramachandran & Padiya, 2007).
Photocatalytic Reaction for Tetrahydroquinolines
This chemical serves as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids. The activation of its C(sp2)-Br bond leads to the generation of gem-difluoro vinyl radicals, which are instrumental in synthesizing various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng, Li, Chen, & Zhou, 2022).
Difluoroallenes Synthesis
In a study exploring the synthesis of 1,1-difluoroallenes, 2-bromo-3,3-difluoroallylic acetates were prepared using this compound. These bromoacetates undergo selective 1,2-elimination, leading to the production of mono- and disubstituted 1,1-difluoroallenes (Yokota, Fuchibe, Ueda, Mayumi, & Ichikawa, 2009).
Synthesis of Ethyl Trifluoropropanoate
Ethyl 2-bromo-3,3,3-trifluoropropanoate is synthesized from 2-bromo-3,3,3-trifluoropropyl acetate. This involves a process where the corresponding acetals, resulting from the radical addition of specific halogenated compounds to ethyl vinyl ether, are oxidized (Molines & Wakselman, 1987).
Atmospheric Degradation Studies
2-Bromo-3,3,3-trifluoropropene (2-BTP), a relative of this compound, has been studied for its atmospheric degradation, particularly as a fire extinguishing agent. This research is vital for assessing its environmental impact, understanding its degradation pathways, and identifying resultant compounds (Chen, Zhou, & Han, 2015).
Mechanism of Action
properties
IUPAC Name |
(2-bromo-3,3,3-trifluoropropyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O2/c1-3(10)11-2-4(6)5(7,8)9/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYBTULJSCJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337021 | |
Record name | 2-Bromo-3,3,3-trifluoropropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,3,3-trifluoropropyl acetate | |
CAS RN |
383-68-6 | |
Record name | 1-Propanol, 2-bromo-3,3,3-trifluoro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,3,3-trifluoropropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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